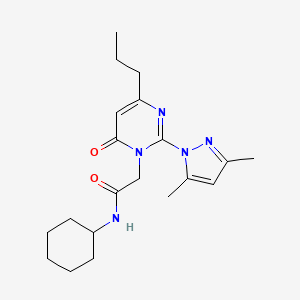![molecular formula C12H7Br2ClN2O2 B2790902 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone CAS No. 303987-66-8](/img/structure/B2790902.png)
4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone” is a chemical compound with the molecular formula C12H7Br2ClN2O2 . It is also known as 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydropyridazin-3-one .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.46 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone has been used in numerous scientific research applications. It has been used to study the biochemical and physiological aspects of enzyme activity, protein-protein interactions, and other biological systems. It has also been used to investigate the effects of various drugs on cellular pathways. Additionally, this compound has been used to study the effects of environmental toxins on cellular processes.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone is not fully understood. However, it is known to interact with enzymes and proteins to modify their activity and protein-protein interactions. It has been suggested that this compound may also interact with other molecules to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of some enzymes, such as phosphatases, and to modify the activity of other enzymes, such as kinases. It has also been shown to modulate the activity of certain proteins, such as transcription factors, and to modify the protein-protein interactions of certain proteins.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, there are also some limitations to the use of this compound in laboratory experiments. It has a low solubility in water and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or heat.
Zukünftige Richtungen
There are many potential future directions for the use of 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone in scientific research. It could be used to study the effects of environmental toxins on cellular pathways, as well as the effects of various drugs on cellular pathways. Additionally, it could be used to investigate the effects of various drugs on enzyme activity and protein-protein interactions. It could also be used to study the effects of various drugs on the regulation of gene expression. Finally, it could be used to study the effects of various drugs on the development and progression of various diseases.
Synthesemethoden
The synthesis of 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone can be achieved through a two-step reaction. The first step involves the reaction of 4-chlorobenzaldehyde and 2-bromoacetophenone in an aqueous solution of sodium hydroxide to yield 4-chloro-2-bromoacetophenone. The second step involves the reaction of 4-chloro-2-bromoacetophenone with 2-amino-3-pyridinol in an aqueous solution of sodium hydroxide to yield this compound. The reaction is shown in the figure below.
Eigenschaften
IUPAC Name |
4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2ClN2O2/c13-9-5-16-17(12(19)11(9)14)6-10(18)7-1-3-8(15)4-2-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCXGDMVZSXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C(=C(C=N2)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2790824.png)
![3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2790825.png)

![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)
![2-{4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octan-7-yl}acetic acid](/img/structure/B2790831.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)

![(Z)-8-(4-(dimethylamino)benzylidene)-3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2790836.png)
![N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2790839.png)

![N-Methyl-N-[2-oxo-2-[[1-(2-phenylacetyl)piperidin-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2790842.png)